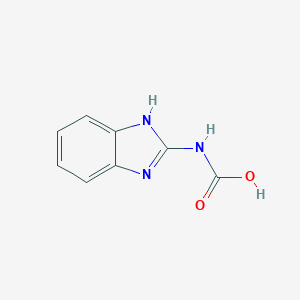
2-Benzimidazolecarbamic acid
Cat. No. B097175
Key on ui cas rn:
18538-45-9
M. Wt: 177.16 g/mol
InChI Key: WEYSQARHSRZNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03997553
Procedure details


U.S. Pat. No. 3,010,968 describes a process for making the 2-benzimidazolecarbamic.acid esters of formula (I) by reacting thiourea with dimethyl sulfate to produce 2-methylthiopseudourea sulfate. This reaction product is then reacted with an alkyl chloroformate and a base to produce an acylated 2-methylthiopseudourea, which is then reacted further with an o-phenylenediamine in the presence of a protonic acid to produce the desired product.

[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
( I )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three



Identifiers


|
REACTION_CXSMILES
|
[N:1]1C2C=CC=CC=2N[C:2]=1[NH:10]C(O)=O.N[C:15](N)=[S:16].[S:18]([O:23]C)([O:21]C)(=[O:20])=[O:19]>>[S:18]([OH:23])([OH:21])(=[O:20])=[O:19].[CH3:15][S:16][C:2](=[NH:1])[NH2:10] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(NC2=C1C=CC=C2)NC(=O)O
|
Step Two
[Compound]
|
Name
|
esters
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
( I )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC(=S)N
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(OC)OC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S(=O)(=O)(O)O.CSC(N)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
